molecular formula C18H18N2O2 B5085456 2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline

2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline

Cat. No.: B5085456
M. Wt: 294.3 g/mol
InChI Key: FTLXFUPUXCNGKF-UHFFFAOYSA-N
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Description

2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline is a complex polycyclic compound. It features a nitro group attached to a multi-fused ring system. This compound belongs to a category of heterocyclic chemicals that often exhibit significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core ring system. Key reactions may include cyclization, nitration, and reduction.

Industrial Production Methods: Industrial production methods focus on optimizing yields and ensuring the purity of the final product. This often involves high-pressure catalytic reactors and continuous flow systems to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline can undergo various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Addition reactions

Common Reagents and Conditions: Common reagents include strong acids for nitration, metal catalysts for reductions, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to guide the reactions selectively.

Major Products: Depending on the reagents and conditions, the major products from these reactions can vary. For instance, reduction of the nitro group can lead to an amino derivative, while substitution reactions might introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is a subject of study due to its interesting structure and reactivity. It can serve as a building block for more complex molecules.

Biology: In biological studies, its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug discovery.

Medicine: In medicine, specific derivatives might be investigated for their potential therapeutic effects, particularly in targeting specific biochemical pathways.

Industry: In the industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The nitro group and the fused ring structure can facilitate these interactions, leading to various biochemical effects. The exact pathways depend on the specific biological system and the context of its application.

Comparison with Similar Compounds

Similar Compounds:

  • 3-nitroquinoline

  • 2-nitroaniline

  • Nitroimidazole derivatives

Uniqueness: What sets 2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline apart is its complex ring system combined with a nitro group. This unique structure can lead to distinct chemical reactivity and potential for diverse biological activities compared to its simpler counterparts.

This overview provides a comprehensive look at this compound

Properties

IUPAC Name

10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-20(22)13-7-16-14-5-1-3-11(14)9-19-10-12-4-2-6-15(12)17(8-13)18(16)19/h1-2,5-8,11-12,14-15H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXFUPUXCNGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CN3CC4CC=CC4C5=C3C2=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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